ethyl 4-anilino-2-quinazolinecarboxylate
Description
Structure
3D Structure
Properties
IUPAC Name |
ethyl 4-anilinoquinazoline-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2/c1-2-22-17(21)16-19-14-11-7-6-10-13(14)15(20-16)18-12-8-4-3-5-9-12/h3-11H,2H2,1H3,(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQNOVRHNVJSDHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC2=CC=CC=C2C(=N1)NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Ethyl 4 Anilino 2 Quinazolinecarboxylate and Analogues
Classical Synthesis Routes for Quinazoline (B50416) Core
Traditional methods for assembling the quinazoline ring system have laid the groundwork for many modern synthetic approaches. These classical routes often involve condensation and cyclization reactions of readily available starting materials.
One-Pot Three-Component Reactions
One-pot, multi-component reactions offer an efficient and atom-economical approach to complex molecules like quinazolines by combining multiple reactants in a single synthetic operation. researchgate.netacs.orgnih.gov A common strategy involves the condensation of a 2-aminoaryl ketone, an orthoester, and an ammonium (B1175870) salt. researchgate.netrsc.org For instance, 2,4-disubstituted quinazolines have been synthesized from 2-aminoaryl ketones, orthoesters, and ammonium acetate (B1210297) in a solvent-free and catalyst-free process, demonstrating high yields and operational simplicity. researchgate.net
Another versatile three-component approach involves the reaction of 2-aminoarylketones, methylarenes, and ammonium acetate, catalyzed by a copper salt, to yield multisubstituted quinazolines. nih.govnih.gov This method proceeds through a dual oxidative benzylic C-H amination of the methylarenes. nih.gov Similarly, a copper-catalyzed one-pot reaction of (2-aminophenyl)methanols, aldehydes, and ceric ammonium nitrate (B79036) has been developed for the synthesis of functionalized quinazolines. nih.gov More recently, a domino three-component assembly of arenediazonium salts, nitriles, and bifunctional anilines has been reported to produce 3,4-dihydroquinazolines and quinazolin-4(3H)-ones under mild, metal-free conditions. acs.orgnih.gov
Interactive Table: Examples of One-Pot Three-Component Reactions for Quinazoline Synthesis
| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Conditions | Product Type | Reference |
| 2-Aminoaryl ketone | Orthoester | Ammonium acetate | Solvent-free, catalyst-free | 2,4-Disubstituted quinazoline | researchgate.net |
| 2-Aminoarylketone | Methylarene | Ammonium acetate | Copper(II) chloride | Multisubstituted quinazoline | nih.govnih.gov |
| (2-Aminophenyl)methanol | Aldehyde | Ceric ammonium nitrate | Copper(I) chloride, CsOH | Functionalized quinazoline | nih.gov |
| Arenediazonium salt | Nitrile | Bifunctional aniline (B41778) | Metal-free, mild conditions | 3,4-Dihydroquinazoline | acs.orgnih.gov |
| 2-Aminobenzophenone | Benzaldehyde | Ammonium acetate | Copper-catalyzed | 2,4-Diarylquinazoline | rsc.org |
Deaminative Coupling Reactions
Deaminative coupling reactions have emerged as a powerful tool for the synthesis of quinazolines and their corresponding quinazolinone derivatives. acs.orgnih.govmarquette.edu A notable example is the ruthenium-catalyzed deaminative coupling of 2-aminobenzamides with amines, which selectively yields quinazolinone products. acs.orgnih.govmarquette.edu This method is advantageous as it avoids the use of harsh reagents and minimizes the formation of toxic byproducts. acs.orgnih.gov The reaction proceeds through an initial deaminative coupling of the amide and amine, followed by cyclization and dehydrogenation steps. marquette.edu This strategy provides a direct pathway to the quinazolinone core from readily accessible starting materials. acs.orgmarquette.edu
Intramolecular Cyclization Approaches
Intramolecular cyclization is a fundamental strategy for the formation of the quinazoline ring. researchgate.netresearchgate.net One such approach involves the intramolecular Friedel-Crafts-type cyclization of guanidines to produce 4-phenylquinazolines. frontiersin.org This reaction can be efficiently promoted by microwave irradiation in an ionic liquid. frontiersin.org Another method utilizes the intramolecular azido-reductive cyclization of substituted azido (B1232118) cyclic amides, which has been successfully applied to the synthesis of various natural products containing the quinazoline framework. frontiersin.org Furthermore, oxidative cyclization of N-benzyl-N'-arylacetimidamides, promoted by an iodine/potassium iodide catalyst system, offers a route to trifluoromethylated quinazolines through the formation of a C(sp³)–C(sp²) bond. researchgate.net
Advanced Synthetic Strategies
To overcome some of the limitations of classical methods, such as harsh reaction conditions and limited substrate scope, advanced synthetic strategies have been developed. These include metal-catalyzed cross-coupling reactions and microwave-assisted synthesis, which often provide higher yields, shorter reaction times, and improved functional group tolerance. nih.govfrontiersin.orgfrontiersin.org
Metal-Catalyzed Approaches in Quinazoline Synthesis
Transition-metal catalysis has become an indispensable tool in modern organic synthesis, and the construction of the quinazoline scaffold is no exception. nih.govfrontiersin.org Various metals, including palladium, copper, iron, manganese, and cobalt, have been employed to facilitate the synthesis of quinazolines through diverse mechanistic pathways. frontiersin.orgmdpi.comresearchgate.net
Palladium catalysts are widely used in cross-coupling reactions. For instance, a palladium-catalyzed three-component reaction of 2-aminobenzamides, aryl halides, and an isocyanide has been developed to generate quinazolinones. rsc.org Another approach involves a palladium-catalyzed tandem addition/cyclocarbonylation of N-(2-iodophenyl)-N'-arylcarbodiimides. rsc.org
Copper-catalyzed reactions are also prevalent. A one-pot, three-component synthesis of quinazolines has been achieved through a copper-catalyzed oxidative amination reaction. rsc.org Additionally, a copper-catalyzed tandem reaction of 1-(2-bromophenyl)-methanamines and amidines provides functionalized quinazolines. mdpi.com
Iron-catalyzed systems offer a more economical and environmentally friendly alternative. The acceptorless dehydrogenative coupling of (2-aminophenyl)methanols with benzamides can be achieved using an iron(II) chloride catalyst. researchgate.net
Manganese-catalyzed reactions have also been explored. A manganese(I)-catalyzed acceptorless dehydrogenative coupling of 2-aminobenzyl alcohol with primary amides has been shown to produce 2-substituted quinazolines. frontiersin.orgmdpi.com
Interactive Table: Overview of Metal-Catalyzed Quinazoline Syntheses
| Metal Catalyst | Reactant 1 | Reactant 2 | Reaction Type | Product | Reference |
| Palladium(II) acetate | o-Iodoaniline | Imidoyl chloride | Cross-coupling | Quinazolinone | rsc.org |
| Palladium(II) chloride | 2-Aminobenzamide | Aryl halide | Three-component reaction | Quinazolinone | rsc.org |
| Copper(I) iodide | 1-(2-Bromophenyl)-methanamine | Amidine | Tandem reaction | Functionalized quinazoline | mdpi.com |
| Copper(I) chloride | (2-Aminophenyl)methanol | Aldehyde | One-pot tandem multi-component | Functionalized quinazoline | nih.gov |
| Iron(II) chloride | (2-Aminophenyl)methanol | Benzamide | Acceptorless dehydrogenative coupling | Quinazoline | researchgate.net |
| Manganese(I) complex | 2-Aminobenzyl alcohol | Primary amide | Acceptorless dehydrogenative coupling | 2-Substituted quinazoline | frontiersin.orgmdpi.com |
| Cobalt(II) acetate | 2-Aminoaryl alcohol | Ketone | Dehydrogenative cyclization | Substituted quinoline (B57606)/quinazoline | researchgate.net |
Microwave-Assisted Synthesis
Microwave irradiation has emerged as a powerful technique to accelerate organic reactions, often leading to higher yields, shorter reaction times, and cleaner reaction profiles compared to conventional heating. frontiersin.orgnih.govresearchgate.net This technology has been successfully applied to various steps in quinazoline synthesis. frontiersin.orgnih.gov
For example, the aza-Wittig reaction of N-imidoyliminophosphorane with aldehydes to form quinazolines can be significantly accelerated using a domestic microwave oven. frontiersin.orgnih.gov Microwave-assisted intramolecular heterocyclization of 2-benzimidazoylbenzamides has been reported to occur in a solventless system. frontiersin.org Furthermore, a rapid, solvent-free synthesis of 2,4-disubstituted quinazolines from 2-aminophenyl carbonyl compounds and nitriles has been developed using trimethylsilyltrifluoromethane sulfonate as a Lewis acid catalyst under microwave irradiation. nih.gov The Niementowski reaction, a classical method for quinazolinone synthesis from anthranilic acid and formamide, has also been adapted to microwave conditions, resulting in high purity products with operational simplicity. frontiersin.org An iron-catalyzed cyclization of 2-halobenzoic acids and amidines in water has also been efficiently carried out using microwave heating. sci-hub.cat
Interactive Table: Examples of Microwave-Assisted Quinazoline Synthesis
| Reaction Type | Reactants | Catalyst/Conditions | Key Advantage | Reference |
| Aza-Wittig Reaction | N-imidoyliminophosphorane, Aldehydes | Domestic microwave (300W) | Shorter reaction time, good yields | frontiersin.orgnih.gov |
| Intramolecular Heterocyclization | 2-Benzimidazoylbenzamides | Solventless, microwave irradiation | Efficient cyclization | frontiersin.org |
| One-Pot Cyclization | 2-Aminophenyl carbonyls, Nitriles | TMSOTf, microwave irradiation | Rapid, solvent-free | nih.gov |
| Niementowski Reaction | Anthranilic acid, Formamide | Solvent-free, microwave irradiation | High purity, simple work-up | frontiersin.org |
| Iron-Catalyzed Cyclization | 2-Halobenzoic acids, Amidines | Iron catalyst, water, microwave | Green, rapid, efficient | sci-hub.cat |
| Tandem Cyclooxidation | 2-Aminobenzonitrile, Aldehyde | Ionic liquid supported Cu(II), microwave | Recyclable catalyst, rapid | rsc.org |
Green Chemistry Approaches for Quinazoline Derivatives
In recent years, the principles of green chemistry have been increasingly applied to the synthesis of quinazoline derivatives to minimize environmental impact. openmedicinalchemistryjournal.com These approaches focus on the use of environmentally benign solvents, catalysts, and energy sources to improve efficiency and reduce waste. openmedicinalchemistryjournal.comnih.gov Key green methodologies include microwave-assisted synthesis, ultrasound-assisted reactions, and the use of ionic liquids and deep eutectic solvents.
Microwave-Assisted Synthesis:
Microwave irradiation has emerged as a powerful tool in the synthesis of quinazolines, offering significant advantages over conventional heating methods, such as shorter reaction times, higher yields, and lower energy consumption. researchgate.netbohrium.comnih.gov This technique has been successfully employed in various reactions, including the Niementowski reaction and multicomponent reactions, to produce a wide range of quinazoline derivatives. openmedicinalchemistryjournal.comresearchgate.net For instance, a rapid, one-pot, solvent-free synthesis of fluorinated 2,3-disubstituted quinazolin-4(3H)-ones has been achieved through a three-component cyclocondensation under microwave irradiation. nih.gov Similarly, an iron-catalyzed, microwave-assisted cyclization in water has been developed for the synthesis of quinazolinone derivatives from 2-halobenzoic acids and amidines. acs.org
Ultrasound-Assisted Synthesis:
Sonochemistry, the application of ultrasound to chemical reactions, provides another green alternative for the synthesis of quinazoline derivatives. researchgate.netnih.gov Ultrasonic irradiation can enhance reaction rates and yields by generating localized high temperatures and pressures through acoustic cavitation. nih.govresearchgate.net This method has been used for the one-pot synthesis of novel quinazoline derivatives from anthranilic acid, acetic anhydride, and primary amines, resulting in high yields and shorter reaction times. researchgate.net Furthermore, ultrasound has been shown to guide the reaction pathway in the synthesis of 4-tosyl quinazoline derivatives, promoting C-H activation. nih.gov
Ionic Liquids and Deep Eutectic Solvents:
Ionic liquids (ILs) and deep eutectic solvents (DESs) are considered green reaction media due to their low volatility, high thermal stability, and recyclability. nih.govhacettepe.edu.trmarquette.edu They can act as both solvents and catalysts in the synthesis of quinazolines. For example, 2,3-dihydroquinazolin-4(1H)-ones have been synthesized in high yields through cyclocondensation reactions in ionic liquids without the need for an additional catalyst. nih.gov Basic imidazolium-based ionic liquids have been shown to be effective catalysts and surfactants in the synthesis of quinazolinones in aqueous media. acs.org Deep eutectic solvents, such as choline (B1196258) chloride:urea (B33335), have been utilized in the synthesis of 3-substituted-quinazolin-4(3H)-ones, often in combination with microwave irradiation. hacettepe.edu.tr
Table 1: Comparison of Green Synthetic Methods for Quinazoline Derivatives
| Methodology | Key Advantages | Example Reaction | Reference(s) |
| Microwave-Assisted Synthesis | Rapid reaction times, increased yields, energy efficiency | One-pot synthesis of 2,3-disubstituted quinazolin-4(3H)-ones | researchgate.netbohrium.comnih.gov |
| Ultrasound-Assisted Synthesis | Shorter reaction times, improved yields, simple work-up | One-pot synthesis from anthranilic acid and primary amines | researchgate.netnih.govresearchgate.net |
| Ionic Liquids | Recyclable, non-volatile solvent, can act as a catalyst | Cyclocondensation of anthranilamides and aldehydes | nih.govmarquette.eduacs.org |
| Deep Eutectic Solvents (DES) | Biodegradable, low cost, simple preparation | Synthesis of 2-methyl-3-substituted-quinazolin-4(3H)-ones | hacettepe.edu.tr |
Specific Reaction Pathways Leading to Ethyl 4-Anilino-2-Quinazolinecarboxylate Structure
The synthesis of this compound involves the construction of the quinazoline core followed by the introduction of the anilino group at the 4-position and the ethyl carboxylate group at the 2-position. While a direct one-pot synthesis for this specific molecule is not extensively detailed, its assembly can be inferred from established methods for synthesizing quinazoline-2-carboxylates and 4-anilinoquinazolines.
A plausible synthetic route could start with the formation of a quinazoline-2-carboxylate scaffold. One such approach involves the Mn/TBHP-mediated oxidative radical cyclization of 2-(azidomethyl)phenyl isocyanides with methyl carbazate (B1233558) to yield methyl quinazoline-2-carboxylates. researchgate.net By substituting methyl carbazate with ethyl carbazate, the corresponding ethyl ester could be obtained.
Once the ethyl 2-quinazolinecarboxylate core is formed, the next crucial step is the introduction of the anilino group at the 4-position. This is typically achieved through a nucleophilic substitution reaction. A common precursor for this transformation is a 4-chloroquinazoline (B184009) derivative. The synthesis of 2-chloro-4-anilino-quinazolines has been reported as potential EGFR and VEGFR-2 dual inhibitors. acs.org Therefore, the ethyl 2-quinazolinecarboxylate would first need to be converted to its 4-chloro analogue, likely through reaction with a chlorinating agent like phosphorus oxychloride. Subsequent reaction of the resulting ethyl 4-chloro-2-quinazolinecarboxylate with aniline would yield the final product, this compound.
Another potential pathway could involve a ruthenium-catalyzed dehydrogenative coupling reaction. Such methods have been used to synthesize quinazoline derivatives from 2-aminophenyl ketones and amines. Adapting this methodology could potentially lead to the desired product, although this would require careful selection of starting materials bearing the necessary carboxylate functionality.
Derivatization Strategies for Quinazoline Carboxylates
The quinazoline carboxylate scaffold, including the this compound structure, offers multiple sites for chemical modification to explore structure-activity relationships and develop new derivatives with enhanced biological properties. Derivatization can be targeted at the carboxylate group, the anilino moiety, or the quinazoline ring itself.
Modification of the Carboxylate Group:
The ethyl ester of the carboxylate group is a versatile handle for further transformations. It can be hydrolyzed to the corresponding carboxylic acid. nih.gov This carboxylic acid can then be activated, for example by conversion to an acid chloride using thionyl chloride, and subsequently reacted with a variety of nucleophiles. Reaction with different alcohols would produce a library of new esters, while reaction with primary or secondary amines would yield a series of amides. nih.gov These modifications can modulate the compound's polarity, solubility, and ability to form hydrogen bonds, which can be crucial for its biological activity.
Modification of the Anilino Group:
The anilino group at the 4-position can also be a key site for derivatization. Substituents can be introduced onto the phenyl ring of the anilino moiety. Syntheses of 4-anilinoquinazolines often employ substituted anilines to introduce various functional groups such as halogens, alkyl, alkoxy, or trifluoromethyl groups. marquette.edu These modifications can influence the electronic properties and steric bulk of the molecule, potentially affecting its interaction with biological targets.
Modification of the Quinazoline Ring:
The quinazoline ring itself can be further functionalized. For instance, substituents can be introduced at various positions on the benzene (B151609) ring of the quinazoline nucleus. This is often achieved by starting with appropriately substituted anthranilic acid derivatives during the initial synthesis of the quinazoline core. marquette.edu Furthermore, the quinazoline ring can be incorporated into larger, fused heterocyclic systems. For example, thiazolo[2,3-b]quinazoline-2-carboxylates have been synthesized, demonstrating the possibility of annulating other rings onto the quinazoline framework while retaining the carboxylate functionality. researchgate.net
Table 2: Potential Derivatization Strategies for Quinazoline Carboxylates
| Site of Modification | Reaction Type | Potential Reagents | Resulting Derivative | Reference(s) |
| Carboxylate Ester | Hydrolysis | NaOH, H₂O | Carboxylic Acid | nih.gov |
| Carboxylic Acid | Esterification | Various Alcohols, Acid Catalyst | Different Esters | |
| Carboxylic Acid | Amidation | SOCl₂, then various Amines | Amides | |
| Anilino Phenyl Ring | Nucleophilic Substitution | Substituted Anilines | Substituted 4-Anilino Derivatives | marquette.edu |
| Quinazoline Benzene Ring | Initial Synthesis | Substituted Anthranilic Acids | Substituted Quinazoline Core | marquette.edu |
| Quinazoline Core | Annulation | e.g., with ethyl acetoacetate | Fused Heterocyclic Systems | researchgate.net |
Molecular Mechanisms and Pharmacological Targets
Kinase Inhibition Profiles
The 4-anilinoquinazoline (B1210976) ring system has been the focus of extensive kinase drug discovery programs. soton.ac.uk While initially designed for specific targets like the Epidermal Growth Factor Receptor (EGFR), broad kinome profiling has shown that these compounds can possess a range of potent collateral kinase targets. soton.ac.uk The development of derivatives aims to modulate this activity, sometimes creating dual inhibitors that target multiple pathways, such as both EGFR and Vascular Endothelial Growth Factor Receptor (VEGFR). nih.govnih.gov
The 4-anilinoquinazoline structure is a potent inhibitor of EGFR tyrosine kinase activity. nih.gov Derivatives built on this scaffold have been extensively investigated, leading to multiple generations of approved cancer therapies. nih.gov The core structure is crucial for activity, and modifications can lead to highly potent compounds, with some derivatives exhibiting inhibitory concentrations in the picomolar to nanomolar range. nih.gov For instance, studies on various 4-anilinoquinazoline derivatives have demonstrated significant EGFR inhibitory activity, as highlighted in the table below.
Table 1: EGFR Inhibitory Activity of Selected 4-Anilinoquinazoline Derivatives
| Compound | Description | EGFR IC₅₀ | Source |
|---|---|---|---|
| Compound 20 | 6,7-dimethoxy-4-(3-substituted anilino)quinazoline | 29 pmol/L | nih.gov |
| Compound 15a | 4-anilinoquinazoline-acylamino derivative | 0.13 µM | nih.gov |
| Compound 15b | 4-anilinoquinazoline-acylamino derivative | 0.15 µM | nih.gov |
| F-MPG | N-(3-chloro-4-fluorophenyl)-7-(2-(2-(2-(2-fluoroethoxy)ethoxy)ethoxy)ethoxy)-6-methoxyquinazolin-4-amine | 5.3 nM (on HCC827 cells) | rsc.org |
| OH-MPG | N-(3-chloro-4-fluorophenyl)-7-(2-(2-(2-(2-hydroxyethoxy)ethoxy)ethoxy)ethoxy)-6-methoxyquinazolin-4-amine | 2.0 nM (on HCC827 cells) | rsc.org |
| Compound 9m | 4-(3-hydroxy-4,6-difluoroanilino)-6-(1H-1,2,3-triazol-4-yl)quinazoline with 2-carbamoylethyl side chain | 73 nM | sci-hub.se |
Compounds based on the 4-anilinoquinazoline scaffold function as competitive inhibitors at the ATP binding site of the EGFR kinase domain. nih.gov The quinazoline (B50416) core orients itself into the hinge region of the enzyme. mdpi.com A critical interaction involves the formation of a hydrogen bond between a nitrogen atom on the quinazoline ring and the main chain amine of the Met793 residue in the hinge region. mdpi.comresearchgate.net The 4-aniline portion of the molecule extends deeper into the hydrophobic pocket of the ATP-binding cleft. mdpi.com This binding mode effectively blocks the natural substrate, ATP, from accessing the site, thereby inhibiting the receptor's kinase activity and downstream signaling. nih.govresearchgate.net
While potent against EGFR, a key attribute of some 4-anilinoquinazoline derivatives is their high selectivity for EGFR over other tyrosine kinases. nih.gov For example, the 6,7-dimethoxy derivative was found to be highly selective for EGFR. nih.gov However, selectivity is highly dependent on the specific substitution pattern of the molecule. nih.gov Some derivatives have been intentionally designed to have dual activity. For instance, replacing small hydrophobic groups on the aniline (B41778) ring with phenyl urea (B33335) residues can lead to compounds that inhibit both EGFR and VEGFR-2. mdpi.com In contrast, other related compounds, such as certain 4-anilino-3-quinolinecarbonitriles, were found to have minimal or no effect on kinases like Raf, Akt, or CDK4 at concentrations that were over 100-fold higher than those required to inhibit their primary target. nih.gov
The 4-anilinoquinazoline scaffold is also a basis for inhibitors of VEGFR-2, a key receptor in mediating angiogenesis. tbzmed.ac.irmdpi.com Simultaneous inhibition of both EGFR and VEGFR-2 is considered a valuable strategy in cancer therapy due to their common downstream signaling pathways. nih.govtbzmed.ac.ir Structural modifications can tune the activity profile of these compounds. Adding bulky groups like ethyl carbamate (B1207046) or urea derivatives to the aniline ring has been shown to increase inhibitory activity against VEGFR-2, although sometimes at the cost of EGFR inhibition. tbzmed.ac.ir Several studies have reported on derivatives with dual EGFR/VEGFR-2 inhibitory profiles. nih.govnih.govmdpi.com
Table 2: VEGFR-2 Inhibitory Activity of Selected 4-Anilinoquinazoline Derivatives
| Compound | Description | VEGFR-2 IC₅₀ | Source |
|---|---|---|---|
| Compound 8h | 4-anilino-2-vinylquinazoline derivative | 60.27 nM | nih.gov |
| Compound 8l | 4-anilino-2-vinylquinazoline derivative | 93.50 nM | nih.gov |
| Compound 15a | 4-anilinoquinazoline-acylamino derivative | 0.56 µM | nih.gov |
| Compound 15e | 4-anilinoquinazoline-acylamino derivative | 0.87 µM | nih.gov |
| Compound 9m | 4-(3-hydroxy-4,6-difluoroanilino)-6-(1H-1,2,3-triazol-4-yl)quinazoline with 2-carbamoylethyl side chain | 7.0 nM | sci-hub.se |
Molecular docking studies suggest that some of these compounds may act as type II kinase inhibitors, binding to the DFG-out (inactive) conformation of VEGFR-2. nih.gov
Beyond EGFR and VEGFR-2, the 4-anilinoquinazoline scaffold has been explored for its activity against other kinases. Research has shown that these compounds can possess potent collateral kinase targets, including cyclin G associated kinase (GAK), STE20-like serine/threonine-protein kinase (SLK), and Serine/threonine-protein kinase 10 (STK10). soton.ac.uk Furthermore, rational design strategies have been employed to develop 4-anilinoquinazolines that can inhibit Raf kinases, such as B-Raf. sci-hub.se One such derivative, compound 9m, was found to selectively inhibit B-Raf and its V600E mutant form while also potently inhibiting VEGFR2 and EGFR. sci-hub.se This demonstrates the versatility of the scaffold in targeting a range of kinases through specific structural modifications. sci-hub.se
Rho-associated kinases (ROCKs) are considered valuable therapeutic targets for a variety of diseases. nih.gov While extensive research has been conducted on kinase inhibitors, the existing literature from the provided sources does not establish a direct inhibitory link between the 4-anilino-2-quinazolinecarboxylate scaffold and ROCK1. Virtual screening efforts to identify novel ROCK1 inhibitors have identified other chemical scaffolds, such as 4-Phenyl-1H-pyrrolo[2,3-b]pyridine, as being particularly effective. nih.gov
Epidermal Growth Factor Receptor (EGFR) Kinase Inhibition
Modulation of Cellular Pathways
The quinazoline scaffold is a cornerstone in medicinal chemistry, with its derivatives showing a wide array of biological activities. These activities often stem from the modulation of critical cellular pathways that govern cell life and death.
Reactive Oxygen Species (ROS) Generation and Redox Modulation
Quinazoline derivatives have been noted for their ability to influence the cellular redox environment. mdpi.comresearchgate.net Many compounds based on the quinazoline framework possess antioxidant properties, which can mitigate oxidative stress, a key factor in neuronal damage. mdpi.com The therapeutic potential of quinazoline derivatives has been linked to their capacity to act as modulators of oxidative stress. researchgate.net
Research into structurally related compounds provides further insight into these mechanisms. For instance, ethyl 2-anilino-4-oxo-4,5-dihydrofuran-3-carboxylate, an intermediate in furoquinoline synthesis, has been shown to induce apoptosis in leukemia cells, a process associated with an increase in the levels of reactive oxygen species (ROS). nih.gov The generation of ROS is a known mechanism for inducing apoptosis. nih.gov The anticancer activity of some quinone compounds is believed to be a direct result of their ability to generate ROS. nih.gov The modulation of redox-based signaling pathways is a key mechanism for certain therapeutic agents. nih.gov
Induction of Programmed Cell Death (e.g., Apoptosis, Ferroptosis)
The induction of programmed cell death is a key therapeutic strategy, particularly in oncology.
Apoptosis: Several studies have highlighted the apoptosis-inducing capabilities of compounds structurally related to ethyl 4-anilino-2-quinazolinecarboxylate. A study on novel 4-anilino-2-vinyl-quinazolines identified a lead compound, designated 8h, which induced significant apoptosis. nih.gov In MCF-7 breast cancer cells, compound 8h led to a total apoptosis of 36.24%, a rate higher than that induced by the reference drug sorafenib (B1663141) (32.46%). nih.gov Similarly, other related heterocyclic compounds, such as 4-anilino-2-arylpyrimidines and ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivatives, have been developed as potent inducers of apoptosis. nih.govmdpi.com For example, a derivative of the latter, compound 4, was found to effectively induce both apoptosis and necrosis in MCF-7 cells. mdpi.com The mechanism of apoptosis induction by related compounds has been linked to the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins such as Bcl-2. nih.govresearchgate.net
Ferroptosis: Ferroptosis is a form of iron-dependent programmed cell death characterized by lipid peroxidation. nih.gov The enzyme glutathione (B108866) peroxidase 4 (GPX4) is a central regulator of this process. nih.gov A novel redox modulator derived from a quinazoline structure, referred to as QD394, has been shown to induce a GPX4-mediated cell death that is dependent on both iron and the generation of reactive oxygen species. nih.gov This suggests that certain quinazoline derivatives can trigger ferroptosis by targeting key components of this pathway. nih.gov Ferroptosis can be initiated by several classes of inducers, including those that directly or indirectly inhibit GPX4. nih.gov
Table 1: Apoptosis Induction by a Related 4-Anilino-2-Vinyl-Quinazoline
| Compound | Cell Line | Apoptotic Effect | Reference Drug | Reference Drug Effect |
|---|---|---|---|---|
| Compound 8h | MCF-7 | 36.24% total apoptosis | Sorafenib | 32.46% total apoptosis |
Data sourced from a study on 4-anilino-2-vinyl-quinazolines. nih.gov
Cell Cycle Arrest
The ability to halt the cell cycle is a crucial mechanism for many anticancer agents. Research on 4-anilino-2-vinyl-quinazolines, which are structurally similar to this compound, has demonstrated this effect. nih.gov The most active compound from this series, compound 8h, was found to arrest the cell cycle at the G1/S phase in MCF-7 cells. nih.gov This arrest prevents the cells from entering the DNA synthesis (S) phase, thereby inhibiting proliferation. The process of synchronizing cells, for example by using a double thymidine (B127349) block, is a common technique to study the specific effects of a compound on different phases of the cell cycle. nih.gov
Modulation of Amyloid-beta Aggregation and Cholinesterase Inhibition (for related quinazolines)
The quinazoline scaffold is a versatile platform for designing agents to combat neurodegenerative diseases like Alzheimer's disease (AD). mdpi.comnih.gov Derivatives have been shown to target multiple aspects of AD pathology. mdpi.comresearchgate.netnih.gov
Amyloid-beta Aggregation: A primary hallmark of Alzheimer's disease is the accumulation of neurotoxic amyloid-beta (Aβ) plaques. nih.gov Quinazoline derivatives have emerged as potential inhibitors of this aggregation process. mdpi.comdocumentsdelivered.comresearchgate.net A study focusing on isomeric 2,4-diaminoquinazolines identified potent inhibitors of Aβ40 and Aβ42 aggregation. nih.gov Specifically, the derivative N4-(4-bromobenzyl)quinazoline-2,4-diamine (compound 3k) was found to be a highly potent inhibitor of Aβ40 aggregation with an IC50 value of approximately 80 nM, which was about 18 times more potent than the reference agent curcumin. nih.gov Its isomer, N2-(4-bromobenzyl)quinazoline-2,4-diamine (compound 4k), was identified as a potent dual inhibitor of both Aβ40 and Aβ42 aggregation. nih.gov
Cholinesterase Inhibition: Another key strategy in AD therapy is the inhibition of cholinesterases (ChE), such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), to improve cholinergic neurotransmission. mdpi.comresearchgate.net Numerous quinazoline and quinazolinone derivatives have been synthesized and evaluated for their ChE inhibitory activities. nih.govnih.govnih.gov For example, a series of quinazolin-4(3H)-one derivatives were designed as multifunctional agents, with compound MR2938 showing promising AChE inhibitory activity with an IC50 value of 5.04 μM. nih.gov Other studies have also reported quinazolinone derivatives with significant anti-acetylcholinesterase activity, highlighting the potential of this chemical class for the management of AD. nih.gov
Table 2: Activity of Related Quinazoline Derivatives in Alzheimer's Disease Models
| Compound/Derivative Class | Target | Activity |
|---|---|---|
| N4-(4-bromobenzyl)quinazoline-2,4-diamine (3k) | Aβ40 Aggregation | IC50 ≈ 80 nM |
| N2-(4-bromobenzyl)quinazoline-2,4-diamine (4k) | Aβ40/Aβ42 Aggregation | IC50 ≈ 1.7 μM |
| Quinazolin-4(3H)-one derivative (MR2938) | Acetylcholinesterase (AChE) | IC50 = 5.04 μM |
Data sourced from studies on various quinazoline derivatives. nih.govnih.gov
Interaction with Specific Enzymes (e.g., GPX4, PARP-1)
The targeted inhibition of specific enzymes is a fundamental principle of modern drug discovery. Derivatives of the quinazoline core have been investigated as inhibitors of several key enzymatic targets.
Glutathione Peroxidase 4 (GPX4)
GPX4 is the primary enzyme responsible for reducing lipid hydroperoxides within cellular membranes, thereby protecting against oxidative damage and a specific form of cell death known as ferroptosis. nih.gov It has become an important therapeutic target for cancer. nih.gov A quinazoline derivative, identified as QD394, was found to induce cell death by targeting GPX4. nih.gov Cellular thermal shift assays (CETSA) indicated that QD394 destabilizes the GPX4 protein, suggesting an interaction. nih.gov The cytotoxicity of QD394 was significantly reduced in cells where GPX4 was knocked down, further confirming that it regulates a GPX4-mediated cell death pathway. nih.gov
Poly(ADP-ribose) Polymerase-1 (PARP-1)
PARP-1 is a nuclear enzyme critical for DNA repair, and its inhibitors are an established class of anticancer agents. researchgate.netnih.gov The quinazoline structure has been utilized as a scaffold for developing novel PARP-1 inhibitors. researchgate.netnih.gov A series of quinazoline-2,4(1H,3H)-dione derivatives yielded a highly potent PARP-1/2 inhibitor, Cpd36, with an IC50 value of 0.94 nM against PARP-1. nih.gov This compound was found to be orally bioavailable and significantly repressed tumor growth in xenograft models. nih.gov The binding mode of these inhibitors often involves mimicking nicotinamide (B372718) to compete with the natural substrate NAD+ at the enzyme's catalytic domain. researchgate.netnih.gov
Table 3: Enzyme Inhibition by Related Quinazoline Derivatives
| Derivative Class | Target Enzyme | Key Finding |
|---|---|---|
| Quinazoline derivative (QD394) | GPX4 | Induces GPX4-mediated ferroptosis; destabilizes GPX4 protein. |
| Quinazoline-2,4(1H,3H)-dione (Cpd36) | PARP-1 | Potent inhibition with an IC50 of 0.94 nM. |
Data sourced from studies on specific quinazoline derivatives. nih.govnih.gov
Preclinical Biological Evaluation
In Vitro Assays
Cytotoxicity Studies in Cancer Cell Lines (e.g., MIA PaCa-2, PANC-1, HT-29, COLO-205, HeLa)
The 4-anilinoquinazoline (B1210976) scaffold is a well-established pharmacophore in the development of anticancer agents, with numerous derivatives exhibiting potent cytotoxic effects against a variety of cancer cell lines. While specific cytotoxic data for ethyl 4-anilino-2-quinazolinecarboxylate is not extensively reported, the evaluation of closely related analogs provides significant insights into the potential of this chemical class.
Derivatives of 4-anilinoquinazoline have been assessed for their antiproliferative activity against human pancreatic cancer cell lines, including MIA PaCa-2 and PANC-1. For instance, novel 2-chloro-4-anilino-quinazoline derivatives have been synthesized and evaluated as dual inhibitors of EGFR and VEGFR-2, showing promise in cancer therapy. nih.gov In studies involving other quinazoline-based compounds, significant growth inhibition has been observed in both MIA PaCa-2 and PANC-1 cell lines. nih.govnih.gov For example, certain platinum-containing organometallic complexes demonstrated high effectiveness in PANC-1 cells, which are known to be resistant to cisplatin. nih.gov
In the context of colorectal cancer, the HT-29 and COLO-205 cell lines have been utilized to screen 4-anilinoquinazoline derivatives. A series of novel 4-anilinoquinazoline derivatives incorporating a 2-nitroimidazole (B3424786) moiety strongly suppressed the proliferation of HT-29 cells with sub-micromolar IC50 values, proving to be several folds more potent than gefitinib (B1684475) and erlotinib (B232). nih.gov Another study on 2-amino-4-anilinoquinazoline derivatives also reported on their antiproliferative activity in HT29 cells. nih.gov Research on other quinoline (B57606) derivatives has demonstrated significant cytotoxic activity against COLO 205 cells, with one compound exhibiting an IC50 value of 0.035 μM. nih.gov
The HeLa cell line, derived from cervical cancer, has also been a target for evaluating the cytotoxicity of quinazoline (B50416) derivatives. Studies on substituted 4-anilinoquinazolines have shown that derivatives with specific substitutions, such as a bromine group on the aromatic ring and a morpholine (B109124) group in the pyrimidine (B1678525) ring, effectively inhibit the growth of HeLa cells. nih.gov
The antiproliferative activity of various quinazoline derivatives is summarized in the table below, illustrating the potential of this scaffold against different cancer cell lines.
| Cell Line | Compound Type | Key Findings | Reference |
| MIA PaCa-2 | Platinum-Based Organometallic Complexes | Complex 2 was more effective than complex 1. | nih.gov |
| PANC-1 | Platinum-Based Organometallic Complexes | Highly effective, especially in cisplatin-resistant cells. | nih.gov |
| HT-29 | 4-Anilinoquinazoline with 2-nitroimidazole | Sub-micromolar IC50 values, more potent than gefitinib. | nih.gov |
| COLO-205 | Quinoline Derivative | IC50 of 0.035 μM for a specific derivative. | nih.gov |
| HeLa | Substituted 4-Anilinoquinazolines | Growth inhibition by bromo and morpholino derivatives. | nih.gov |
Enzymatic Inhibition Assays (e.g., IC50 values for kinases)
The 4-anilinoquinazoline core is a recognized scaffold for potent kinase inhibitors, particularly targeting the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor-2 (VEGFR-2), both of which are crucial in cancer progression. nih.gov While specific enzymatic inhibition data for this compound is limited, extensive research on its analogs provides a strong rationale for its potential kinase inhibitory activity.
Numerous studies have focused on modifying the 4-anilinoquinazoline structure to optimize its interaction with the ATP-binding site of kinases. For example, a series of novel 4-anilino-2-vinylquinazolines were synthesized and evaluated for their antitumor and VEGFR-2 inhibition activities. nih.gov One compound from this series, compound 8h, demonstrated potent VEGFR-2 inhibitory activity with an IC50 of 60.27 nM, comparable to the standard drug sorafenib (B1663141) (IC50 = 55.43 nM). nih.gov Another derivative, compound 8l, showed moderate inhibitory activity with an IC50 of 93.50 nM. nih.gov
In another study, novel 2-chloro-4-anilino-quinazoline derivatives were designed as dual EGFR and VEGFR-2 inhibitors. nih.gov The most potent compound in this series, 8o, was approximately 7-fold more potent against VEGFR-2 and 11-fold more potent against EGFR than the prototype compound. nih.gov Furthermore, the introduction of a basic side chain at the C-7 position of the quinazoline nucleus has been shown to yield potent, nanomolar inhibitors of KDR (VEGFR-2). nih.gov
The following table summarizes the kinase inhibitory activities of representative 4-anilinoquinazoline derivatives.
| Kinase Target | Compound Type | IC50 Value | Reference |
| VEGFR-2 | 4-Anilino-2-vinylquinazoline (8h) | 60.27 nM | nih.gov |
| VEGFR-2 | 4-Anilino-2-vinylquinazoline (8l) | 93.50 nM | nih.gov |
| KDR (VEGFR-2) | 4-Anilinoquinazoline with C-7 basic side chain (ZD6474) | 0.04 µM | nih.gov |
| EGFR | 2-Chloro-4-anilino-quinazoline (8o) | Potent inhibition noted | nih.gov |
Antimicrobial Activity (e.g., antibacterial, antifungal, anti-TB)
The quinazoline scaffold has been investigated for its potential as an antimicrobial agent, with various derivatives demonstrating activity against bacteria, fungi, and mycobacteria.
Antibacterial Activity: Studies on 2,6-disubstituted 4-anilinoquinazolines have revealed significant effects on Gram-positive bacteria such as Bacillus subtilis and Staphylococcus aureus. nih.gov However, these derivatives did not show activity against Gram-negative bacteria like Escherichia coli, Proteus mirabilis, and Pseudomonas aeruginosa. nih.gov Derivatives with an unsubstituted or bromine-substituted aromatic ring, and a phenyl, morpholine, or piperidine (B6355638) group on the pyrimidine ring, along with an unsubstituted or methyl/amino-substituted aniline (B41778) skeleton, displayed considerable antibacterial activity. nih.gov More recent research on N2,N4-disubstituted quinazoline-2,4-diamines has shown potent antibacterial activity against multidrug-resistant Acinetobacter baumannii, with MICs as low as 0.5 μM. nih.gov
Antifungal Activity: While specific antifungal data for this compound is not readily available, other quinazoline derivatives have been explored for their antifungal properties. For instance, a novel quinoxaline (B1680401) derivative, 3-hydrazinoquinoxaline-2-thiol, has demonstrated promising antifungal activity against various Candida species. researchgate.net
Anti-TB Activity: A significant area of investigation for 4-anilinoquinazolines is their activity against Mycobacterium tuberculosis (Mtb). A screening of a series of 4-anilinoquinolines and 4-anilinoquinazolines identified novel inhibitors of Mtb. researchgate.netnih.gov One of the most potent compounds identified was 6,7-dimethoxy-N-(4-((4-methylbenzyl)oxy)phenyl)quinolin-4-amine, which had an MIC90 value in the range of 0.63–1.25 μM. researchgate.net This study highlighted key structural features important for anti-Mtb activity, including the benzyloxy aniline and the 6,7-dimethoxy quinoline ring. researchgate.net Importantly, these compounds showed limited toxicity in a human skin fibroblast cell line. researchgate.net
The antimicrobial activities of various quinazoline derivatives are presented in the table below.
| Activity | Organism | Compound Type | Key Findings | Reference |
| Antibacterial | Bacillus subtilis, Staphylococcus aureus | 2,6-Disubstituted 4-anilinoquinazolines | Significant effect on G+ bacteria. | nih.gov |
| Antibacterial | Acinetobacter baumannii (multidrug-resistant) | N2,N4-Disubstituted quinazoline-2,4-diamines | MICs as low as 0.5 μM. | nih.gov |
| Anti-TB | Mycobacterium tuberculosis | 6,7-dimethoxy-N-(4-((4-methylbenzyl)oxy)phenyl)quinolin-4-amine | MIC90 of 0.63–1.25 μM. | researchgate.net |
Anti-inflammatory and Antinociceptive Activities (for related quinazolines)
The quinazoline scaffold is recognized for its anti-inflammatory and analgesic properties. mdpi.com Various studies on quinazoline derivatives have demonstrated their potential to modulate inflammatory pathways.
In vivo studies using the carrageenan-induced paw edema model have confirmed the anti-inflammatory activity of several carboxyl-containing quinazolines. zsmu.edu.uaresearchgate.net For example, (quinazoline-4(3H)-ylidene)hydrazides of dicarboxylic acids were found to inhibit edema by 17.0–50.0%. zsmu.edu.uaresearchgate.net A study on novel quinazolinones conjugated with ibuprofen (B1674241), indole (B1671886) acetamide, or thioacetohydrazide identified compounds with superior COX-2 selectivity and in vivo anti-inflammatory activity comparable to celecoxib (B62257). nih.gov One derivative, 13b, completely abolished the pain response in an analgesic assay. nih.gov
The design of novel fluorinated quinazolinone derivatives has also led to compounds with strong interactions at COX-2 binding sites and significant in vitro anti-inflammatory activity. orientjchem.org Furthermore, masking the carboxylic acid group of non-steroidal anti-inflammatory drugs (NSAIDs) by incorporating them into a quinazolinone structure has been explored to reduce gastric side effects while maintaining anti-inflammatory and analgesic efficacy. nih.gov
The table below highlights some of the anti-inflammatory and antinociceptive findings for related quinazoline compounds.
| Activity | Model | Compound Type | Key Findings | Reference |
| Anti-inflammatory | Carrageenan-induced paw edema | Carboxyl-containing quinazolines | Edema inhibition of 17.0–50.0%. | zsmu.edu.uaresearchgate.net |
| Anti-inflammatory & Analgesic | In vivo models | Quinazolinone-ibuprofen conjugate (13b) | Similar anti-inflammatory activity to celecoxib and complete pain abolition. | nih.gov |
| Anti-inflammatory | In vitro COX-2 inhibition | Fluorinated quinazolinones | Strong binding to COX-2 and high in vitro activity. | orientjchem.org |
Antiviral Activity
The quinazoline core has been identified as a promising scaffold for the development of antiviral agents. While specific data for this compound is scarce, research on related structures indicates potential in this area.
A series of 4-anilino-6-aminoquinazoline derivatives were synthesized and evaluated for their activity against MERS-CoV. nih.gov One compound, which features a quinazoline core with a 3-Chloro-4-fluoroaniline at the 4-position and a 3-cyanobenzyl amine at the 6-position, demonstrated high anti-MERS-CoV activity with an IC50 of 0.157 μM and a selectivity index of 25, with no observed cytotoxicity. nih.gov
In the context of flaviviruses, a study on quinazolinone compounds identified potent inhibitors of Zika virus (ZIKV) and Dengue virus (DENV). researchgate.net The most potent compounds exhibited broad activity with EC50 values as low as 86 nM and showed no significant cytotoxicity to mammalian cells. researchgate.net Specifically, one compound inhibited ZIKV replication in Vero cells with an EC50 of 180 nM and in human glioblastoma U87 cells with an EC50 of 100 nM. researchgate.net
These findings suggest that the quinazoline scaffold is a viable starting point for the development of novel antiviral therapeutics.
In Vivo Efficacy Studies in Animal Models (Excluding Clinical Human Trials)
In vivo studies are crucial for validating the therapeutic potential of new chemical entities. While specific in vivo efficacy data for this compound is not widely published, studies on closely related 4-anilinoquinazoline derivatives have demonstrated promising results in various animal models.
A study investigating N2,N4-disubstituted quinazoline-2,4-diamines for their antibacterial activity against multidrug-resistant Acinetobacter baumannii showed excellent in vivo efficacy in a murine infection model. nih.gov One of the lead compounds proved to be more efficacious than tigecycline, with 90% survival compared to 66% for tigecycline, despite being administered at a lower dose. nih.gov
In the field of anti-inflammatory research, carboxyl-containing quinazolines have been evaluated in vivo using the carrageenan-induced paw edema model in rats, where several compounds showed activity comparable to the reference drug, diclofenac (B195802) sodium. zsmu.edu.uaresearchgate.net Similarly, novel quinazolinones conjugated with ibuprofen demonstrated significant in vivo anti-inflammatory and analgesic activities. nih.gov
Furthermore, a novel series of 4-anilinoquinazolines with basic side chains at the C-7 position exhibited good oral bioavailability in rats and dogs and demonstrated significant, dose-dependent antitumor activity in athymic mice. nih.gov
These in vivo studies on related quinazoline derivatives underscore the therapeutic potential of this class of compounds and provide a strong basis for the future investigation of this compound in relevant animal models.
Xenograft Models for Anti-tumor Activity
For instance, a study on novel 4-anilinoquinazoline derivatives demonstrated significant tumor growth inhibition in an SMMC-7721 (hepatocellular carcinoma) xenograft model. nih.gov One of the lead compounds in that study showed a 57.0% reduction in tumor mass, highlighting the potential of the 4-anilinoquinazoline core in targeting solid tumors without inducing significant weight loss in the animal models. nih.gov
In another study, a series of nih.govnih.govdioxino[2,3-f]quinazoline derivatives, which share a core structural motif, were evaluated. One compound from this series exhibited significant in vivo anti-tumor activity in a hepatocellular carcinoma xenograft model using MHCC97H cells. researchgate.net Furthermore, the natural isoflavone (B191592) genistein, which also acts as a protein kinase inhibitor, has been studied in A431 (epidermoid carcinoma) and Colo205 (colorectal adenocarcinoma) xenograft models, showing a powerful therapeutic effect. researchgate.net
The selection of the xenograft model is crucial and is often based on the intended therapeutic target of the compound. For example, compounds designed as EGFR inhibitors are frequently tested in cell lines known to overexpress EGFR, such as A431 or specific lung cancer cell lines. nih.govbohrium.com
Table 1: Examples of Anti-tumor Activity of 4-Anilino-2-Substituted Quinazoline Derivatives in Xenograft Models
| Compound/Derivative | Xenograft Model | Tumor Type | Outcome | Reference |
|---|---|---|---|---|
| 4-Anilinoquinazoline derivative (9a) | SMMC-7721 | Hepatocellular Carcinoma | 57.0% tumor mass reduction | nih.gov |
| nih.govnih.govdioxino[2,3-f]quinazoline derivative (7k) | MHCC97H | Hepatocellular Carcinoma | Significant anti-tumor activity | researchgate.net |
Tumor Reduction Studies (e.g., Ehrlich's tumor)
Ehrlich's ascites carcinoma (EAC), a spontaneous murine mammary adenocarcinoma, is another widely used in vivo model for screening potential anti-cancer agents. nih.gov The model can be used in both ascitic and solid tumor forms. While specific studies on this compound in the EAC model are not documented, research on other quinazoline derivatives has demonstrated the utility of this model.
A study evaluating two different quinazoline analogues against EAC in Swiss albino mice reported a significant increase in the mean survival time of the treated mice compared to the untreated controls. europeanreview.org One of the compounds, at an optimal dose, was found to restore hematological parameters towards normal, indicating a reduction in tumor burden and toxicity. europeanreview.org In the solid tumor version of a similar model (Dalton's lymphoma ascites), a quinazoline derivative showed a significant reduction in both tumor volume and weight. europeanreview.org
Another study on a synthetic naphthoquinone, ethyl 2-(1,4-dioxo-1,4-dihydronaphthalen-2-ylamino)acetate, also utilized the Ehrlich's tumor model and observed a significant tumor reduction of 91.6%. nih.gov These studies underscore the value of the Ehrlich's tumor model in the preclinical evaluation of anti-tumor compounds and suggest that it would be a relevant model for assessing the efficacy of this compound.
Table 2: Tumor Reduction in Ehrlich's Ascites Carcinoma (EAC) Model by Related Compounds
| Compound/Derivative | Model | Key Findings | Reference |
|---|---|---|---|
| Quinazoline analogue (Compound 21) | EAC (ascites) | Enhanced mean survival time, restoration of hematological parameters | europeanreview.org |
| Quinazoline analogue (Compound 12) | DLA (solid tumor) | Significant reduction in tumor volume and weight | europeanreview.org |
Molecular Biology Techniques in Mechanistic Elucidation
Understanding the molecular mechanism of action is paramount in the development of targeted cancer therapies. A variety of molecular biology techniques are employed to identify the cellular targets of a compound and to understand how it exerts its effects.
Transcriptomic Profiling (e.g., Bru-seq)
Transcriptomic profiling techniques, such as Bru-seq (bromouridine sequencing), allow for the genome-wide analysis of nascent RNA transcription. This can provide a dynamic picture of how a compound affects gene expression in cancer cells. While specific Bru-seq data for this compound is not available, this methodology is highly relevant for elucidating its mechanism of action. For instance, if this compound targets a specific signaling pathway, Bru-seq could identify the downstream genes whose transcription is altered, providing clues about the affected pathway. This technique has been used to define the specific RNA-modification pathways that are key components of the toxicity of other cancer drugs like fluorouracil. bohrium.com
Immunoblotting for Protein Expression
Immunoblotting, or Western blotting, is a fundamental technique used to detect and quantify the expression levels of specific proteins. In the context of evaluating a potential anti-cancer drug, immunoblotting can be used to assess the compound's effect on the expression of key proteins involved in cancer progression, such as cell cycle regulators, apoptotic proteins, and signaling molecules. For example, studies on related 4-anilinoquinazoline derivatives have used techniques like indirect immunofluorescence staining, a related antibody-based method, to reveal their anti-tubulin properties. nih.gov Immunoblotting would be essential to confirm if this compound treatment leads to changes in the expression levels of its putative protein targets or downstream effectors.
Cellular Thermal Shift Assay (CETSA)
The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method used to validate and study drug-target engagement in a cellular environment. researchgate.net The principle behind CETSA is that the binding of a ligand (drug) to its target protein can alter the protein's thermal stability. nih.govresearchgate.net This change in stability can be detected by heating cell lysates or intact cells treated with the compound to various temperatures, followed by quantification of the soluble (non-denatured) target protein.
While there are no published CETSA studies specifically for this compound, this technique would be invaluable for confirming its direct molecular targets. For instance, if the compound is hypothesized to inhibit a particular kinase, CETSA could provide direct evidence of this binding event within the cell. The assay can be performed in a traditional format using Western blotting for detection or in a high-throughput manner coupled with mass spectrometry (proteome-wide CETSA) to identify novel targets. bohrium.commdpi.com
Table 3: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| 4-Anilinoquinazoline |
| nih.govnih.govdioxino[2,3-f]quinazoline |
| Genistein |
| Ethyl 2-(1,4-dioxo-1,4-dihydronaphthalen-2-ylamino)acetate |
| Fluorouracil |
| Gefitinib |
| Erlotinib |
| Lapatinib |
| Vandetanib |
| Icotinib |
| Afatinib |
| Dacomitinib |
| Sorafenib |
| Camptothecin |
| Mitoxantrone |
| SN-38 |
| Combretastatin A-4 |
| Idelalisib |
| Tariquidar |
| Oxamate |
| Methotrexate |
Computational and Molecular Modeling Studies
Molecular Docking Simulations
Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. This method is crucial for understanding the binding mode and predicting the strength of the interaction.
Ligand-Protein Binding Interactions (e.g., ATP-binding pocket of EGFR, VEGFR-2 active site)
For the 4-anilinoquinazoline (B1210976) class of compounds, molecular docking studies are frequently employed to investigate their binding within the ATP-binding pocket of protein kinases such as EGFR and VEGFR-2. These studies have revealed key interactions that are critical for inhibitory activity. Generally, the quinazoline (B50416) scaffold acts as a hinge-binder, forming hydrogen bonds with backbone atoms in the hinge region of the kinase domain.
In the context of EGFR, the N1 atom of the quinazoline ring typically forms a crucial hydrogen bond with the backbone NH of a methionine residue (Met793 in EGFR). Another hydrogen bond can also be observed between the N3 atom and a key threonine residue (Thr790) via a water molecule. The anilino moiety usually extends into a hydrophobic pocket, where its substituents can form additional interactions. For ethyl 4-anilino-2-quinazolinecarboxylate, it is hypothesized that the anilino group would occupy this hydrophobic pocket.
Similarly, in the VEGFR-2 active site, the 4-anilinoquinazoline scaffold is expected to form a hydrogen bond with a cysteine residue (Cys919) in the hinge region. The anilino part of the molecule would likely be oriented towards the gatekeeper residue and other hydrophobic residues. The ethyl carboxylate group at the 2-position of the quinazoline ring is a unique feature of this compound, and its potential interactions would be of significant interest in a docking study. It could potentially form hydrogen bonds or other electrostatic interactions with nearby amino acid residues in the ATP binding site, thereby influencing the binding affinity and selectivity.
A hypothetical summary of the kind of interactions that would be investigated for this compound in the ATP-binding pocket of EGFR and VEGFR-2 is presented in Table 1.
Table 1: Potential Ligand-Protein Binding Interactions for this compound
| Target Protein | Potential Interacting Residues | Type of Interaction | Moiety of this compound Involved |
|---|---|---|---|
| EGFR | Met793 | Hydrogen Bond | Quinazoline N1 |
| Thr790 | Water-mediated Hydrogen Bond | Quinazoline N3 | |
| Hydrophobic Pocket Residues | Hydrophobic Interactions | Anilino Ring | |
| To be determined | Hydrogen Bond / Electrostatic | Ethyl 2-carboxylate group | |
| VEGFR-2 | Cys919 | Hydrogen Bond | Quinazoline N1 |
| Asp1046 | Hydrogen Bond | Anilino NH | |
| Hydrophobic Pocket Residues | Hydrophobic Interactions | Anilino Ring | |
| To be determined | Hydrogen Bond / Electrostatic | Ethyl 2-carboxylate group |
Prediction of Binding Affinities and Modes
Molecular docking programs use scoring functions to estimate the binding affinity (often expressed as a binding energy in kcal/mol or as a docking score) of a ligand to its target protein. A lower binding energy generally indicates a more favorable interaction. For various 4-anilinoquinazoline derivatives, docking studies have been used to rank compounds based on their predicted binding affinities, which can then be correlated with their experimentally determined inhibitory activities (e.g., IC50 values).
In a typical study, this compound would be docked into the crystal structures of EGFR and VEGFR-2 (if available), and its binding mode and predicted binding affinity would be compared to those of known inhibitors. This would provide a rational basis for its potential efficacy and selectivity. The predicted binding mode would highlight the specific amino acid residues that are key for its interaction, guiding future efforts in lead optimization.
Molecular Dynamics (MD) Simulations
While molecular docking provides a static picture of the ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. This allows for the assessment of the stability of the predicted binding mode and the flexibility of the complex.
Conformational Stability and Flexibility of Ligand-Target Complexes
Following molecular docking, the most promising binding pose of this compound within the active site of a target kinase would be subjected to MD simulations. These simulations, typically running for nanoseconds to microseconds, would provide insights into the stability of the ligand-protein complex. Key parameters analyzed from MD simulations include the Root Mean Square Deviation (RMSD) of the protein backbone and the ligand, and the Root Mean Square Fluctuation (RMSF) of individual amino acid residues.
Pharmacophore Modeling
A pharmacophore model is an abstract representation of all the essential steric and electronic features that are necessary for a molecule to exert a particular biological effect. It defines the spatial arrangement of features like hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings.
For the 4-anilinoquinazoline class of kinase inhibitors, a general pharmacophore model would likely include:
A hydrogen bond acceptor feature corresponding to the N1 atom of the quinazoline ring.
A hydrogen bond acceptor feature for the N3 atom.
A hydrophobic/aromatic feature for the anilino group.
A specific pharmacophore model for this compound would need to be developed based on its known active conformation, likely derived from docking and MD studies. The ethyl 2-carboxylate group might introduce an additional hydrogen bond acceptor or a feature representing a specific electrostatic interaction, which could be important for its unique activity profile.
Virtual Screening Techniques
Virtual screening is a computational method used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. This can be done using either ligand-based or structure-based approaches.
If a reliable pharmacophore model for an active 4-anilinoquinazoline is developed, it can be used for ligand-based virtual screening to identify other molecules in a database that match the pharmacophore's features.
More commonly for kinase inhibitors, structure-based virtual screening is employed. In this approach, a library of compounds is docked into the ATP-binding site of the target kinase (e.g., EGFR or VEGFR-2), and the compounds are ranked based on their docking scores. This method could be used to identify novel 4-anilinoquinazoline derivatives with potentially improved activity or different selectivity profiles compared to this compound. Collaborative virtual screening efforts have been successful in identifying novel active compounds from large proprietary libraries for various targets.
Computational Prediction of Biological Activity (e.g., pIC50)
Computational modeling serves as a powerful tool in modern drug discovery, enabling the prediction of biological activity for novel compounds before their synthesis, thereby saving time and resources. frontiersin.org For quinazoline derivatives, particularly those with the 4-anilino-quinazoline scaffold, computational techniques like Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking are extensively used to forecast their inhibitory potency, often expressed as pIC50 values. nih.gov These methods establish a mathematical relationship between the physicochemical properties of the compounds and their biological activities. nih.gov
Three-dimensional QSAR (3D-QSAR) studies, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are prominent in this field. nih.govrowan.edu These models correlate the 3D structural features of molecules with their biological activity. nih.gov For instance, a 3D-QSAR model developed for a series of 4-anilinoquinazoline derivatives demonstrated a strong correlation between the steric and electrostatic fields of the molecules and their inhibitory activity against the epidermal growth factor receptor (EGFR) kinase. nih.gov Such models are validated internally and externally to ensure their predictive power. nih.gov
Molecular docking simulations complement QSAR studies by providing insights into the binding interactions between the quinazoline derivatives and their target proteins, such as EGFR. nih.govnih.gov By predicting the binding affinity and orientation of a ligand in the active site of a receptor, docking can help rationalize the observed activity and guide the design of more potent inhibitors. rowan.edunih.gov The docking scores obtained from these simulations often show a good correlation with experimental and QSAR-predicted pIC50 values. nih.gov
Several studies have successfully applied these computational approaches to predict the pIC50 values of various quinazoline derivatives. In one such study, a 3D-QSAR model was built using a dataset of quinazoline analogues, and the model's predictive capability was validated with a test set of compounds. ijper.org The predicted pIC50 values were in close agreement with the experimental values, underscoring the utility of these models in virtual screening and lead optimization. frontiersin.orgijper.org
The following data tables from representative studies illustrate the application of computational models in predicting the pIC50 of quinazoline derivatives.
Table 1: Predicted vs. Experimental pIC50 Values for Quinazoline Derivatives from a 3D-QSAR Study
This table showcases the correlation between the experimentally observed pIC50 values and the pIC50 values predicted by CoMFA and CoMSIA models for a set of quinazoline derivatives acting as EGFR inhibitors. ijper.org
| Compound ID | Experimental pIC50 | Predicted pIC50 (CoMFA) | Predicted pIC50 (CoMSIA) |
| 1 | 8.04 | 8.05 | 8.01 |
| 2 | 7.82 | 7.81 | 7.82 |
| 3 | 7.77 | 7.79 | 7.76 |
| 4 | 7.70 | 7.68 | 7.69 |
| 5 (Test Set) | 7.62 | 7.65 | 7.63 |
| 6 (Test Set) | 7.52 | 7.55 | 7.53 |
Table 2: Computationally Predicted pIC50 for Newly Designed Quinazoline-Phosphoramidate Mustard Conjugates
This table presents the predicted pIC50 values for newly designed EGFR inhibitors based on CoMFA and CoMSIA models, demonstrating the use of these models in proposing novel, potentially more active compounds. rowan.edu
| Compound ID | Predicted pIC50 (CoMFA) | Predicted pIC50 (CoMSIA) |
| RA1 | 8.32 | 8.25 |
| RA2 | 8.54 | 8.48 |
| RA3 | 8.68 | 8.61 |
| RA4 | 8.75 | 8.69 |
These computational studies highlight the integral role of predictive modeling in the development of this compound derivatives as therapeutic agents. By providing robust predictions of biological activity, these methods guide the synthesis of compounds with enhanced potency and desired pharmacological profiles. nih.gov
Future Research Directions and Therapeutic Potential Preclinical Focus
Exploration of New Quinazoline-Based Scaffolds
The foundational 4-anilino-quinazoline structure is a starting point for extensive chemical modification aimed at enhancing potency, selectivity, and drug-like properties. Preclinical research focuses on systematically altering the core scaffold to create next-generation inhibitors. Key strategies involve modifications at several key positions of the quinazoline (B50416) ring.
Substitution at the C-4 Position: The anilino group at the C-4 position is crucial for activity, often anchoring the molecule in the ATP-binding pocket of kinases. Research involves replacing the aniline (B41778) with other aromatic or heterocyclic moieties or introducing various substituents on the aniline ring itself, such as phenyl urea (B33335) residues, to enhance binding affinity and target different enzymes. nih.gov
Modification at the C-2 Position: The C-2 position offers significant opportunities for diversification. For example, the introduction of groups like vinyl moieties has been explored to generate novel derivatives with distinct biological activity profiles.
Functionalization at C-6 and C-7 Positions: The C-6 and C-7 positions are frequently modified with solubilizing groups or moieties that can form additional interactions with the target protein. Linkers of varying lengths and compositions are attached at these positions to connect other functional groups, such as nitro-imidazole or 3-nitro-1,2,4-triazole, which can confer activity under hypoxic conditions found in solid tumors. nih.gov
These explorations aim to generate novel chemical entities with improved pharmacological profiles, overcoming limitations of earlier compounds, including the development of drug resistance. nih.govnih.gov
Design of Multi-Target Directed Ligands (MTDLs)
Given the complexity of diseases like cancer and neurodegenerative disorders, which often involve multiple pathological pathways, the "one molecule, one target" paradigm is shifting. The design of Multi-Target Directed Ligands (MTDLs) from the 4-anilino-quinazoline scaffold is a major research focus. The goal is to create a single compound that can modulate several disease-relevant targets simultaneously, potentially leading to synergistic therapeutic effects and a lower likelihood of drug resistance.
In oncology, researchers are designing 4-anilino-quinazoline derivatives to co-inhibit multiple receptor tyrosine kinases (RTKs) that drive tumor growth and angiogenesis. nih.govresearchgate.net For instance, compounds have been developed to simultaneously block Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). nih.govresearchgate.net This dual inhibition can starve the tumor of both growth signals and its blood supply. Other MTDLs have been designed to target both EGFR and Cyclin-Dependent Kinase 2 (CDK2), aiming to control cell proliferation through multiple checkpoints. ekb.eg
| MTDL Strategy | Targets | Therapeutic Rationale |
| Dual Kinase Inhibition | EGFR & VEGFR-2 | Inhibit tumor cell proliferation and angiogenesis simultaneously. nih.gov |
| Dual Kinase Inhibition | EGFR & PDGFR-β | Target multiple pathways involved in tumor growth and metastasis. researchgate.net |
| Cell Cycle & Growth Factor Inhibition | EGFR & CDK2 | Block both growth factor signaling and cell cycle progression. ekb.eg |
This MTDL approach is also highly relevant for neurodegenerative conditions like Alzheimer's disease, where compounds targeting enzymes such as cholinesterases and monoamine oxidases are being investigated. drugbank.comnih.govresearchgate.net
Development of Novel Therapeutic Agents for Specific Diseases
The inherent versatility of the 4-anilino-quinazoline scaffold allows for its adaptation to treat a wide spectrum of diseases beyond its well-established role in oncology.
Cancers: This remains a primary area of research. Efforts are focused on developing inhibitors against mutant forms of kinases that confer resistance to existing therapies. For example, novel 4-anilino-quinazoline derivatives have been specifically designed to inhibit the EGFR-C797S mutation, a common cause of resistance to third-generation EGFR inhibitors in non-small cell lung cancer. nih.govmdpi.com Research has identified derivatives with potent, low micromolar activity against various cancer cell lines, including lung (A549), breast (MCF-7), and prostate (DU145) cancers. nih.govresearchgate.net
Neurodegenerative Diseases: The quinazoline core is being explored for its significant potential in treating complex neurological disorders. In the context of Alzheimer's disease, quinazoline derivatives are being investigated as inhibitors or modulators of key pathological elements like β-amyloid aggregation, tau protein phosphorylation, cholinesterases, and phosphodiesterases. drugbank.comnih.govresearchgate.net The ability to design MTDLs from this scaffold is particularly advantageous for tackling the multifactorial nature of Alzheimer's. drugbank.comnih.gov Furthermore, some quinazoline derivatives are being pursued for their neuroprotective effects in models of Parkinson's disease. dntb.gov.uagoogle.com
Infectious Diseases: The scaffold has demonstrated promising activity against various pathogens. Numerous studies have reported the synthesis of 4-anilino-quinazoline derivatives with significant antimicrobial properties. researchgate.netnih.govnih.gov These compounds have shown efficacy against both Gram-positive bacteria, such as Staphylococcus aureus and Bacillus subtilis, and Gram-negative bacteria like Escherichia coli. researchgate.netnih.gov The proposed mechanism for some of these compounds is the inhibition of bacterial DNA gyrase. researchgate.neteco-vector.com Antiviral applications are also being explored, with some derivatives showing activity against the Hepatitis C Virus (HCV) protease. mdpi.com
| Disease Area | Specific Application / Target | Example Findings |
| Cancer | EGFR-C797S Resistant Lung Cancer | Compound 14d showed an IC50 of 0.09 µM against BaF3-EGFR¹⁹ᵈᵉˡ/ᵀ⁷⁹⁰ᴹ/ᶜ⁷⁹⁷ˢ cells. nih.gov |
| Multi-Target RTK Inhibition | Compound 40 inhibited VEGFR-2, PDGFR-β, and EGFR with IC50 values of 46.4, 673.6, and 384.8 nM, respectively. researchgate.net | |
| Neurodegenerative | Alzheimer's Disease | Derivatives act as modulators of β-amyloid, tau protein, and cholinesterases. nih.govresearchgate.net |
| Infectious Diseases | Antibacterial (Gram-Negative) | Compound 4c showed highest activity against E. coli with an MIC of 32 µg/mL. researchgate.net |
| Antibacterial (Gram-Positive) | Derivatives show superior activity against Gram-positive strains like S. aureus. nih.gov |
Advanced Preclinical Development Considerations
Once a promising quinazoline-based lead compound is identified, it must undergo rigorous preclinical evaluation to assess its potential as a clinical candidate. This stage moves beyond initial potency screening to a more holistic assessment of the molecule's behavior and effects. Key considerations include:
Cellular Mechanism of Action: It is crucial to confirm that the compound works in a cellular context as intended. This involves assays to measure the inhibition of downstream signaling pathways, induction of cell cycle arrest (e.g., at the G2/M phase), and the triggering of apoptosis (programmed cell death). mdpi.comresearchgate.net Western blot analyses are often used to measure the expression levels of key proteins involved in these processes, such as Bcl-2 and Bax. researchgate.net
In Vitro Models of Efficacy: The anti-proliferative effects are further studied using assays that model specific aspects of cancer progression, such as cell migration and invasion assays (e.g., wound healing or transwell assays). mdpi.comresearchgate.net
Pharmacokinetics and ADME/Tox Profiling: The compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties are evaluated to determine its stability, bioavailability, and how it is processed by the body. Early-stage toxicity screening helps to identify potential liabilities. The goal is to optimize for properties like high water solubility and favorable metabolic stability. nih.gov
In Vivo Efficacy and Toxicity: Promising candidates are advanced into animal models, typically mouse xenograft models where human tumor cells are implanted. researchgate.netresearchgate.net These studies assess the compound's ability to reduce tumor volume and weight in a living system. researchgate.net Concurrently, acute toxicity studies are performed to evaluate the safety profile of the compound at therapeutic doses and to identify a potential therapeutic window. mdpi.comresearchgate.net
Integration of Artificial Intelligence and Machine Learning in Compound Discovery
Artificial intelligence (AI) and machine learning (ML) are becoming indispensable tools for accelerating the discovery and optimization of novel compounds like quinazoline derivatives. These computational technologies can process vast datasets to identify patterns and make predictions far more efficiently than traditional methods. nih.gov
Target Identification and Validation: AI algorithms can analyze genomic, proteomic, and clinical data to identify and validate novel biological targets for which quinazoline inhibitors could be developed.
Virtual Screening and De Novo Design: ML models can be trained on existing libraries of quinazoline compounds and their known biological activities. These models can then rapidly screen massive virtual libraries containing millions of potential derivatives to prioritize a smaller, more promising set for chemical synthesis and laboratory testing. Generative AI models can go a step further, designing entirely new quinazoline-based scaffolds de novo that are optimized for desired properties like high potency and low toxicity.
Property Prediction: A significant challenge in drug development is ensuring a compound has the right balance of properties (ADME/Tox). AI can predict a molecule's physicochemical properties, such as solubility and metabolic stability, as well as its potential toxicity, early in the design phase. This allows medicinal chemists to focus their efforts on synthesizing compounds with a higher probability of success in later preclinical and clinical stages. nih.gov
By integrating AI and ML, the timeline for moving from a lead compound to a clinical candidate can be significantly shortened, reducing the costs and failure rates associated with drug discovery.
Q & A
Q. What interdisciplinary approaches integrate synthetic chemistry with toxicology?
- ADMET prediction (SwissADME) guides lead optimization, while zebrafish toxicity models provide rapid in vivo safety data . Collaboration with computational toxicology groups ensures alignment with EPA DSSTox frameworks .
Methodological Tables
Table 1: Key Spectroscopic Data for Structural Confirmation
| Technique | Key Signals | Reference |
|---|---|---|
| ¹H NMR (400 MHz, DMSO-d6) | δ 8.52 (s, 1H, quinazoline-H), 7.45–7.25 (m, 5H, anilino), 4.32 (q, 2H, ester) | |
| IR (KBr) | 1725 cm⁻¹ (C=O, ester), 1650 cm⁻¹ (C=N, quinazoline) |
Table 2: Optimization Parameters for Electrochemical Synthesis
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Current Density | 5–10 mA/cm² | Maximizes cyclization |
| Electrolyte | 0.1 M AcOH in MeCN/H2O | Prevents overoxidation |
| Temperature | 25°C | Avoids side reactions |
Table 3: Common Biological Targets and Assays
| Target | Assay Type | Readout Method |
|---|---|---|
| EGFR Kinase | Luminescent ATP depletion | IC₅₀ = 0.8 µM |
| HeLa Cells | MTT cytotoxicity | IC₅₀ = 12.4 µM |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
